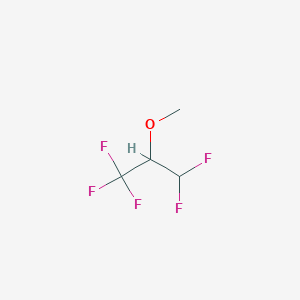
1,1,1,3,3-Pentafluoro-2-methoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3-Pentafluoro-2-methoxypropane is a fluorinated organic compound with the molecular formula C4H5F5O. It is known for its unique chemical properties, including high thermal stability and low reactivity, making it valuable in various industrial and scientific applications .
Preparation Methods
The synthesis of 1,1,1,3,3-Pentafluoro-2-methoxypropane typically involves the reaction of methanol with a fluorinated alkene under controlled conditions. Industrial production methods often utilize advanced fluorination techniques to ensure high purity and yield. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product .
Chemical Reactions Analysis
1,1,1,3,3-Pentafluoro-2-methoxypropane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various fluorinated by-products.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of simpler fluorinated compounds.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,3,3-Pentafluoro-2-methoxypropane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions due to its stability and unique properties.
Biology: The compound is employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and medical treatments.
Industry: It is utilized in the production of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 1,1,1,3,3-Pentafluoro-2-methoxypropane exerts its effects involves interactions with molecular targets and pathways. Its fluorinated structure allows it to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1,1,1,3,3-Pentafluoro-2-methoxypropane can be compared with other similar fluorinated compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-methoxypropane: Known for its higher fluorine content and slightly different chemical properties.
1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane: This compound has an additional fluoromethoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific balance of fluorine atoms and methoxy group, providing a distinct set of properties that make it valuable in various fields.
Properties
Molecular Formula |
C4H5F5O |
|---|---|
Molecular Weight |
164.07 g/mol |
IUPAC Name |
1,1,1,3,3-pentafluoro-2-methoxypropane |
InChI |
InChI=1S/C4H5F5O/c1-10-2(3(5)6)4(7,8)9/h2-3H,1H3 |
InChI Key |
LLLKOOLOQRBDSS-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11716102.png)


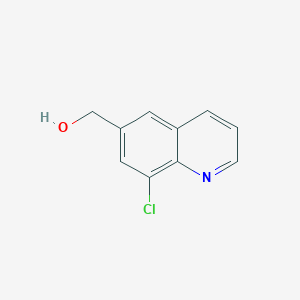
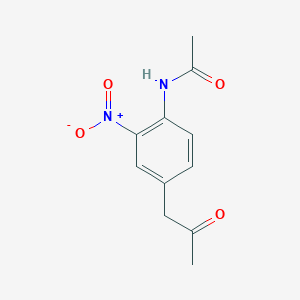
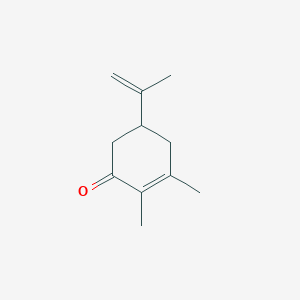
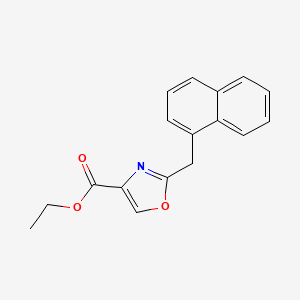
![(2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one](/img/structure/B11716165.png)

![11-(2-Hydroxyethyl)-12-methyl-1,3,5,11-tetraazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8,12-tetraene-6,10-dione](/img/structure/B11716171.png)
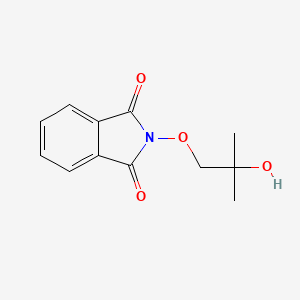
![{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716187.png)
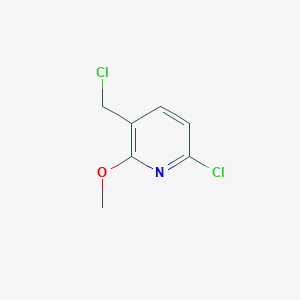
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]prop-2-enoic acid](/img/structure/B11716191.png)
